molecular formula C6H14O6S B3034782 Bis(2-methoxyethyl) sulfate CAS No. 221655-54-5

Bis(2-methoxyethyl) sulfate

Cat. No.: B3034782
CAS No.: 221655-54-5
M. Wt: 214.24 g/mol
InChI Key: RGMUCAJQIYCOJM-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) sulfate (BME-SO4), also known as this compound, is an organic compound with a molecular formula of C4H10O4S. It is a white, crystalline solid that is soluble in water and is used in a variety of applications, such as in the synthesis of other organic compounds, as a reagent in laboratory experiments, and in the production of surfactants. BME-SO4 is also known to have a wide range of biochemical and physiological effects, and is used in a number of research applications.

Scientific Research Applications

Application in Organic Synthesis

Bis(2-methoxyethyl) sulfate has been utilized in various organic syntheses. For instance, it serves as an effective agent for converting alcohols to alkyl fluorides and aldehydes/ketones to corresponding gem-difluorides. It also aids in transforming carboxylic acids to trifluoromethyl derivatives, making it a broader-spectrum alternative to traditional deoxofluorination reagents due to its enhanced thermal stability (Lal et al., 1999).

As a Solvent in Organometallic Synthesis

Bis(2-methoxyethyl) ether, a related compound, is known for its excellent solvating properties. It's primarily used as a solvent and an anhydrous reaction medium in organometallic synthesis. This application is significant due to its inert nature and low acute toxicity when exposed orally or through inhalation, though it's a strong teratogen in male animals (Gad, 2014).

In Genetic Toxicity Studies

Studies have been conducted on the genetic toxicity of bis(2-methoxyethyl)ether, revealing its profound effects on male rat fertility during the meiotic phase. The compound has been shown to greatly reduce pregnancy frequency and increase preimplantation losses, alongside evidence of postimplantation losses and increased sperm abnormalities in mice (Mcgregor et al., 1983).

Metabolism Studies

The metabolism of bis(2-methoxyethyl) ether has been investigated, focusing on its role as a reproductive toxicant. The primary metabolite, (2-methoxyethoxy)acetic acid, and its precursor were evaluated separately as testicular toxicants. This research provides insights into the compound's testicular toxicity, suggesting the presence of a minor metabolite, methoxyacetic acid, as a potential cause (Cheever et al., 1988).

Oxidizing Agent Applications

Bis(p-methoxyphenyl) telluroxide, another related compound, has been utilized as a mild and highly selective oxidizing reagent. Its applications include the conversion of thiocarbonyl groups into oxo analogues and thiols into disulphides, highlighting its selective oxidizing properties for certain compounds (Barton et al., 1979).

Mechanism of Action

Target of Action

Bis(2-methoxyethyl) sulfate, also known as Diglyme, primarily targets the endoplasmin . Endoplasmin is a molecular chaperone that plays a crucial role in protein processing in the endoplasmic reticulum. It’s also been found to affect the male reproductive organ .

Mode of Action

The compound may interfere with the normal functioning of endoplasmin, potentially disrupting protein processing within cells .

Biochemical Pathways

This compound is metabolized predominantly by O-demethylation to 2-(2-methoxyethoxy)ethanol, which is subsequently oxidized to (2-methoxyethoxy)acetic acid . A smaller percentage of the administered dose is metabolized at the central ether linkage to produce 2-methoxyethanol, which is further metabolized by alcohol dehydrogenase to methoxyacetic acid . These metabolites can interfere with various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Approximately 63 ± 2% of the dose is excreted as (2-methoxyethoxy)acetic acid, and 28 ± 1% of the dose is excreted as methoxyacetic acid . These metabolites can have significant impacts on the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its metabolites. Methoxyacetic acid, in particular, is a potent developmental toxicant . It’s been suggested that the teratogenic effects of this compound are due to methoxyacetic acid formed either in the fetus or by hepatic metabolism in the dam with subsequent distribution to the embryonic tissue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and may form explosive peroxides . It’s also flammable, which can pose risks in certain environments . Furthermore, the compound is water-soluble, which means it could be mobile in the environment .

Safety and Hazards

Bis(2-methoxyethyl) ether is considered hazardous. It is a flammable liquid and vapor. It may damage fertility and the unborn child . It may cause severe skin burns and eye damage, respiratory irritation, drowsiness, or dizziness . It may also form explosive peroxides .

Biochemical Analysis

Biochemical Properties

Bis(2-methoxyethyl) sulfate plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context within the biochemical system .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

bis(2-methoxyethyl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S/c1-9-3-5-11-13(7,8)12-6-4-10-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMUCAJQIYCOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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